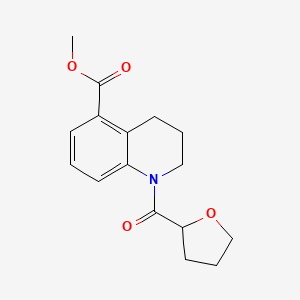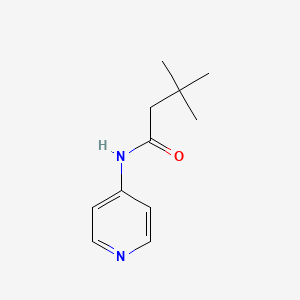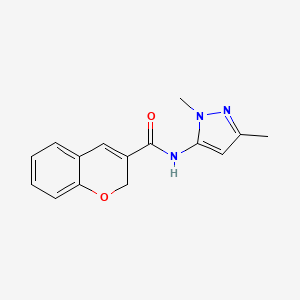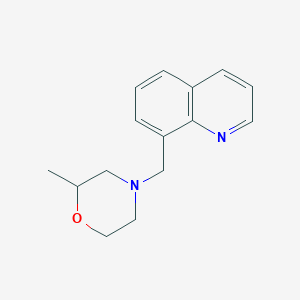![molecular formula C18H24N2O3 B7517414 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one, also known as MPPO, is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. MPPO is a piperazine derivative that belongs to the class of oxolane compounds. In
Mechanism of Action
The mechanism of action of 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has also been shown to have antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Additionally, 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has been shown to have antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one in lab experiments is its wide range of biological activities. This makes it a useful compound for studying various biological processes. Additionally, 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one in lab experiments is its potential toxicity. Careful handling and safety precautions are required when working with 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one.
Future Directions
There are several future directions for research on 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one. One area of interest is its potential use as an analgesic and anesthetic agent. Further studies are needed to determine the optimal dosage and administration route for 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one. Additionally, research on the mechanism of action of 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one is needed to fully understand its biological activities. Finally, further studies are needed to determine the potential side effects and toxicity of 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one.
Synthesis Methods
The synthesis of 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one involves the reaction of 2-methyl-2-phenylpropanoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with oxalyl chloride to form 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactivity of the intermediates involved.
Scientific Research Applications
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has been studied extensively for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has also been studied for its potential use as an analgesic and anesthetic agent.
properties
IUPAC Name |
3-[4-(2-methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,14-6-4-3-5-7-14)17(22)20-11-9-19(10-12-20)15-8-13-23-16(15)21/h3-7,15H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOKFXPJBPQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
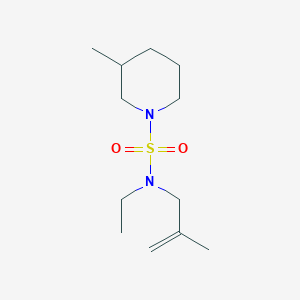
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
